
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethoxy group at the third position and a 4-methylphenyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives can be synthesized through various methods. One common approach involves the reaction of aldehyde derivatives, semicarbazide, and ethanol in the presence of piperidinium acetate as an ionic liquid . This method is efficient and environmentally friendly, providing good yields of the desired triazole derivatives.
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves multi-step synthetic routes. For example, the synthesis of 3(5)-substituted 1,2,4-triazole-derived building blocks can be achieved using acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride as key precursors . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions: 1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives, depending on the nucleophile used.
科学研究应用
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds:
1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the ethoxy and 4-methylphenyl substituents.
3-Amino-1,2,4-Triazole: A triazole derivative with an amino group at the third position, used in the synthesis of various heterocycles.
3-Nitro-1H-1,2,4-Triazole-5-amine: A triazole derivative with a nitro group, used in the synthesis of energetic materials.
Uniqueness: 1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group and the 4-methylphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
属性
| 62036-09-3 | |
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-ethoxy-5-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-12-10(13-14-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI 键 |
NGFHVCZCSMCBFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


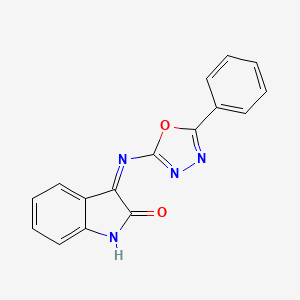
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
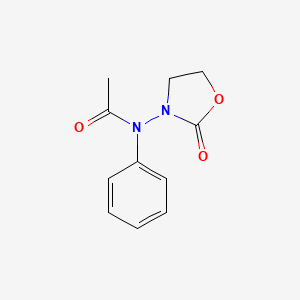
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)

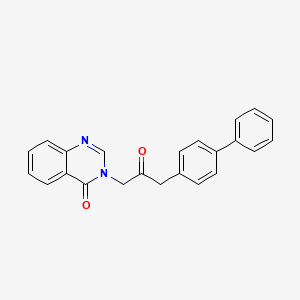
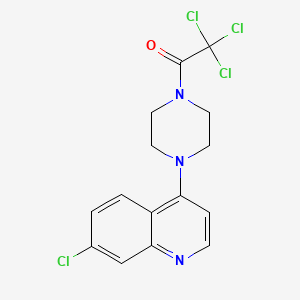
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)

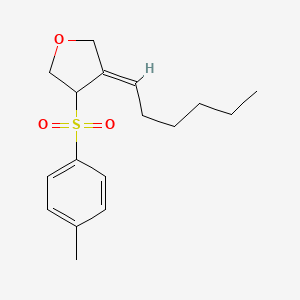
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
